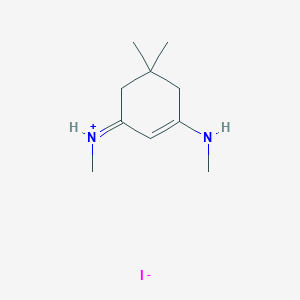

(1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide

Description

Properties

IUPAC Name |

[5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-ylidene]-methylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.HI/c1-10(2)6-8(11-3)5-9(7-10)12-4;/h5,11H,6-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLDERLNJLBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=[NH+]C)C1)NC)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide typically involves the reaction of cyclohexene derivatives with methylamine and iodine. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 50°C

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:

Purification: Recrystallization or chromatography

Quality Control: Spectroscopic methods like NMR and IR to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

(1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted cyclohexene derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to (1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide. For instance, compounds exhibiting similar structural motifs have been evaluated for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate promising activity against pathogens such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound A | 0.015 | 0.030 | Bacillus cereus |

| Compound B | 0.004 | 0.008 | Staphylococcus aureus |

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways . The structure of this compound allows it to interact effectively with cellular targets, making it a candidate for further development in cancer therapeutics.

Table 2: Anticancer Activity Overview

| Study Reference | Cell Line | Mechanism of Action |

|---|---|---|

| Study A | HCT-116 | Induces apoptosis |

| Study B | MCF-7 | G0/G1 cell cycle arrest |

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the formation of complex structures through nucleophilic substitutions and cyclization reactions. This versatility is crucial for the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of N-substituted derivatives based on the structure of this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the methylamino group can enhance bioactivity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related compounds on human cancer cell lines. The study found that specific derivatives could effectively induce apoptosis in cells with both wild-type and mutant p53 genes, indicating a broad spectrum of action that warrants further exploration .

Mechanism of Action

The mechanism of action of (1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Bind to active sites: Inhibit or activate enzymes

Interact with receptors: Modulate signaling pathways

Alter cellular processes: Affect cell proliferation, apoptosis, and other cellular functions

Comparison with Similar Compounds

Quaternary ammonium iodides are a diverse class of compounds with applications in organic synthesis, catalysis, and materials science. Below is a comparative analysis of the target compound and structurally or functionally related derivatives.

Key Observations :

Synthetic Methods: Methyl iodide is a common methylating agent in quaternary ammonium salt synthesis, as seen in both the target compound’s analogs and older derivatives . Older methods (e.g., from 1931) employ methyl sulfate, a hazardous alkylating agent, whereas modern protocols favor methyl iodide or safer alternatives .

The methylamino substituent at position 3 may enhance solubility or alter basicity compared to compounds with sulfur-containing groups (e.g., methylthiocarbonothioyl in ).

Reactivity and Functional Implications

- Cyclohexene vs. Aromatic Systems : The unsaturated cyclohexene ring in the target compound may confer unique reactivity in cycloaddition or redox reactions compared to aromatic analogs like the benzoimidazole derivative .

- Quaternary Ammonium Stability : Methyl-substituted quaternary ammonium salts (e.g., the target compound and ) are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

Biological Activity

(1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide, with the molecular formula C10H19IN2 and CAS Number 517857-46-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene core with a methylamino group and trimethyl substituents. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study published in PubMed evaluated its effects on colon carcinoma cells (HT-29). The findings suggested that the compound inhibited cellular proliferation by inducing cell cycle arrest at the G2/M phase and inhibiting ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. This was followed by the induction of apoptosis in cancer cells .

The mechanism through which this compound exerts its antitumor effects involves several pathways:

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cells from progressing through the cell cycle.

- Enzyme Inhibition : It inhibits ODC, leading to reduced polyamine levels, which are crucial for cell growth and proliferation.

- Induction of Apoptosis : Following cell cycle arrest and enzyme inhibition, apoptosis is triggered in cancer cells.

Case Studies

A notable study investigated the compound's efficacy against various cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell growth across different types of cancer cells. The following table summarizes key findings from this research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 15 | G2/M Arrest, ODC Inhibition |

| MCF-7 (Breast) | 20 | Apoptosis Induction |

| A549 (Lung) | 25 | Cell Cycle Disruption |

Additional Biological Activities

Beyond its antitumor properties, there is emerging evidence suggesting that this compound may possess other biological activities:

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Some research suggests that it may have neuroprotective effects, although further studies are needed to confirm these findings.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide?

The synthesis typically involves alkylation reactions using methyl iodide or dimethyl sulfate as methylating agents. For example, methyl iodide has been employed in solid-phase peptide synthesis to introduce methyl groups via direct N-alkylation under basic conditions (e.g., using DBU as a catalyst) . Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios to minimize side products. Radical-mediated pathways, such as those involving tert-butoxide-activated intermediates, may also be relevant for stabilizing reactive species during synthesis .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the Z-configuration and methylamino group placement.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- UV-Vis and IR spectroscopy to assess electronic transitions and functional groups (e.g., iminium and iodide interactions).

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation. Adherence to IUPAC naming conventions and detailed reporting of purity, solvent systems, and instrument parameters is critical for reproducibility .

Q. How should researchers address stability and storage challenges for this compound?

The iminium group and iodide counterion may render the compound hygroscopic or light-sensitive. Stability studies under varying temperatures (e.g., 4°C vs. -20°C) and humidity levels (e.g., desiccated vs. ambient) are recommended. Storage in amber vials under inert gas (N₂/Ar) and avoidance of protic solvents can mitigate degradation. Long-term stability assays should include periodic HPLC or TLC monitoring .

Q. What solvent systems are suitable for solubility and reactivity studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s ionic nature. Co-solvent systems (e.g., water/acetonitrile) may improve dissolution for biological assays. Solvent effects on reactivity, such as iodide ion dissociation in polar media, should be quantified via conductivity measurements or kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the role of tert-butoxide or radical intermediates in its synthesis?

Tert-butoxide (tBuOK) can act as both a base and a single-electron transfer agent, facilitating radical formation during alkylation. For example, tBuOK may activate aryl iodide precursors via single-electron transfer, generating aryl radicals that couple with cyclohexen-iminium intermediates. Computational studies (DFT) can map transition states and radical stabilization energies to refine mechanistic models .

Q. How do methylamino-iodide interactions influence material properties in applications like perovskite solar cells?

The methylamino group can engage in hydrogen bonding with iodide ions, modulating charge transport in perovskite layers. In solar cell architectures, this interaction may reduce ion migration and enhance device stability. Synchrotron-based X-ray spectroscopy and impedance analysis are recommended to probe these interactions at interfacial layers .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?

- Controlled degradation studies : Compare fresh vs. aged samples to identify decomposition products (e.g., via LC-MS).

- Isotopic labeling : Use deuterated methyl groups to distinguish NMR signals from impurities.

- Dose-response assays : Validate bioactivity (e.g., ion channel modulation) using patch-clamp electrophysiology with positive/negative controls (e.g., 4-AP analogs) .

Q. How can computational modeling predict the compound’s behavior under varying pH or redox conditions?

Molecular dynamics (MD) simulations and pKa prediction tools (e.g., MarvinSketch) can model protonation states of the iminium group and methylamino moiety. Redox potentials may be calculated using density functional theory (DFT) to assess susceptibility to oxidation or iodide dissociation .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for alkylation steps .

- Characterization : Cross-validate spectral data with synthetic intermediates to confirm regiochemistry .

- Applications : In material science, pair electrochemical impedance spectroscopy (EIS) with TEM to correlate ionic interactions with nanostructural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.